2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride

Catalog No.
S804240
CAS No.
35509-60-5
M.F
C7H5Cl3O3S
M. Wt
275.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride

Direct chlorosulfonation of 2,3-dichloroanisole yields 5-10% 6-sulfonyl chloride isomer, leading to purification failures and batch-to-batch inconsistency. Procuring this purified reagent circumvents hazardous reagent handling and ensures reliable supply. • The 4-methoxy group attenuates electrophilicity, providing enhanced hydrolytic stability for biphasic sulfonamide synthesis. • Core scaffold for ticrynafen analogs and selective carbonic anhydrase inhibitors. • Compatible with automated library synthesis, minimizing on-deck degradation.

CAS Number

35509-60-5

Product Name

2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride

IUPAC Name

2,3-dichloro-4-methoxybenzenesulfonyl chloride

Molecular Formula

C7H5Cl3O3S

Molecular Weight

275.5 g/mol

InChI

InChI=1S/C7H5Cl3O3S/c1-13-4-2-3-5(14(10,11)12)7(9)6(4)8/h2-3H,1H3

InChI Key

AJHJBAMQCLTOGP-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)S(=O)(=O)Cl)Cl)Cl

Canonical SMILES

COC1=C(C(=C(C=C1)S(=O)(=O)Cl)Cl)Cl

Synonyms

2,3-Dichloro-4-methoxybenzenesulfonyl chloride, 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride, 2,3-Dichloro-4-methoxybenzenesulphonyl chloride, 2,3-Dichloro-4-methoxyphenylsulfonyl chloride

Purity

≥95%

Package Size

0.5 g, 1 g, 5 g

2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride (CAS 35509-60-5) is a highly specialized, electrophilic building block primarily utilized in the synthesis of complex sulfonamides, sulfonate esters, and targeted active pharmaceutical ingredients (APIs). Structurally, it features a unique combination of vicinal dichloro substitution and a para-methoxy group, which together dictate the molecule's steric bulk, lipophilicity, and electronic profile. In procurement and process chemistry, this compound is valued not just for its specific substitution pattern—which is a proven pharmacophore in various diuretic and uricosuric agents—but also for its utility as a stable precursor. The strongly electron-donating methoxy group attenuates the electrophilicity of the sulfonyl chloride, providing enhanced hydrolytic stability during aqueous workups compared to unsubstituted analogs, while also serving as a latent hydroxyl group for downstream deprotection [1].

Research Fit

Workflow Sulfonylation in medicinal chemistry and library synthesis
Selection Specific 2,3-dichloro-4-methoxy substitution pattern governs reactivity and product scaffold
Use Context Enables access to distinct sulfonamide chemical space not attainable with other sulfonyl chlorides

Substituting 2,3-dichloro-4-methoxybenzene-1-sulfonyl chloride with simpler analogs, such as 2,3-dichlorobenzenesulfonyl chloride or 4-methoxybenzenesulfonyl chloride, fundamentally alters both the synthetic pathway and the biological efficacy of the final product. The absence of the 4-methoxy group removes a critical electron-donating moiety, which not only decreases the hydrolytic stability of the reagent during biphasic coupling reactions but also eliminates a necessary hydrogen-bond acceptor (or a deprotectable phenolic site) required for target enzyme binding [1]. Furthermore, attempting to synthesize this specific compound in-house via the direct chlorosulfonation of 2,3-dichloroanisole requires handling highly corrosive and hazardous chlorosulfonic acid. This in-house route typically yields a crude mixture containing 5–10% of isomeric impurities (e.g., the 6-sulfonyl chloride isomer) that are notoriously difficult to separate and can cause catastrophic batch failures during downstream API crystallization [2]. Procuring the purified >95% compound directly circumvents these severe process bottlenecks.

Substitution Risk

Target: 2,3-dichloro-4-methoxy isomer
Substitute regioisomer (e.g., 2,5-dichloro) alters electronic/steric profile, reaction rates, and melting behavior — not directly interchangeable
Target: Unique sulfonamide scaffold
Different sulfonyl chloride yields sulfonamide with distinct physicochemical and biological profile; substitution may compromise library design

Isomeric Impurity Elimination

The direct procurement of purified 2,3-dichloro-4-methoxybenzene-1-sulfonyl chloride significantly improves downstream yields by eliminating the isomeric impurities inherent to in-house synthesis. When synthesizing the target sulfonamide using the pre-purified reagent, coupling yields routinely exceed 95%. In contrast, utilizing a crude in-house chlorosulfonation product from 2,3-dichloroanisole typically results in a ~75-80% yield of the desired isomer, contaminated with 5-10% of the 6-sulfonyl chloride isomer, which necessitates costly and yield-depleting chromatographic separation[1].

Evidence DimensionDownstream coupling yield of pure target sulfonamide
Target Compound Data>95% yield without chromatographic purification
Comparator Or BaselineIn-house crude synthesis (75-80% yield, 5-10% isomeric impurity)
Quantified Difference~15-20% absolute increase in target yield and elimination of chromatography
ConditionsStandard amine coupling (e.g., DCM/TEA at 0°C to RT)

Procuring the pure regioisomer prevents the carryover of closely related impurities that can lead to regulatory rejection or failed API crystallization.

Melting Point
Data to verify
93–95 °C vs 76–78 °C (2,5-isomer)
Differentiates regioisomers; may support purification strategy
Reported literature values; verify per supplier lot

Enhanced Hydrolytic Stability

The presence of the strongly electron-donating para-methoxy group (+M effect) significantly attenuates the electrophilicity of the sulfonyl group, enhancing its stability in aqueous environments. Under standard biphasic conditions (pH 7, 25°C), 2,3-dichloro-4-methoxybenzene-1-sulfonyl chloride exhibits a hydrolytic half-life of over 4 hours. In comparison, the non-methoxylated baseline, 2,3-dichlorobenzenesulfonyl chloride, hydrolyzes much more rapidly, with a half-life of approximately 1-2 hours under identical conditions [1].

Evidence DimensionHydrolytic half-life (t1/2) in aqueous-organic mixtures
Target Compound Datat1/2 > 4 hours at pH 7, 25°C
Comparator Or Baseline2,3-Dichlorobenzenesulfonyl chloride (t1/2 ~ 1-2 hours)
Quantified Difference>2-fold increase in hydrolytic stability
ConditionsBiphasic reaction conditions or aqueous workup

The increased hydrolytic stability allows for more robust handling, lower reagent excesses, and higher yields in industrial Schotten-Baumann coupling reactions.

Purity Baseline
Class-level inference
≥95% (typical commercial grade)
Supports procurement specification review
Verifiable against supplier certificate of analysis

Latent Phenol Precursor Efficiency

In medicinal chemistry, this compound frequently serves as a precursor for 4-hydroxy-2,3-dichlorobenzenesulfonamides. The methoxy group acts as a robust protecting group during the initial sulfonamide formation and can be cleanly cleaved using standard reagents (e.g., BBr3) to yield the free phenol in >90% yield. Attempting to bypass this by directly sulfonating 2,3-dichlorophenol is highly inefficient, typically yielding <50% of the desired product due to competing O-sulfonation and poor regioselectivity [1].

Evidence DimensionYield of target 4-hydroxy-2,3-dichlorobenzenesulfonamide
Target Compound Data>90% yield via demethylation of the methoxy precursor
Comparator Or BaselineDirect sulfonation of 2,3-dichlorophenol (<50% yield)
Quantified Difference>40% absolute improvement in the yield of the phenolic building block
ConditionsDemethylation (BBr3/DCM) vs. direct electrophilic aromatic substitution

Procuring the methoxy-protected sulfonyl chloride is the only viable, high-yield pathway to synthesize complex phenolic sulfonamide APIs.

Sulfonamide Product
Class-level inference
2,3-dichloro-4-methoxybenzenesulfonamide vs 4-methoxybenzenesulfonamide
Accesses unique sulfonamide scaffold for library synthesis
Reaction with amines transfers substitution pattern

Conformational Restriction

The specific 2,3-dichloro substitution pattern provides critical steric bulk that restricts rotation around the C-S bond in the resulting sulfonamide. Compared to 4-methoxybenzenesulfonyl chloride, the addition of the vicinal chlorines increases the calculated LogP (cLogP) contribution of the aryl ring by approximately 1.3 units, while forcing the molecule into a specific conformation. This precise steric and lipophilic profile is an essential requirement for fitting into tight metalloenzyme binding pockets, a feature absent in simpler analogs [1].

Evidence DimensionLipophilicity (cLogP contribution) and conformational restriction
Target Compound DatacLogP contribution ~2.5 with restricted C-S bond rotation
Comparator Or Baseline4-Methoxybenzenesulfonyl chloride (cLogP ~1.2, free rotation)
Quantified Difference~1.3 unit increase in lipophilicity and enforced conformational rigidity
ConditionsIn silico structural modeling and SAR profiling

The unique combination of halogens and a methoxy group dictates the 3D conformation of the final drug, making it non-interchangeable with simpler building blocks for target binding.

Antimicrobial Activity
Data to verify
MIC 4–8 µg/mL (derivatives)
Supports antimicrobial screening context
Preliminary; assay conditions unspecified

Diuretic and Uricosuric API Synthesis

Directly applicable as a core building block for compounds related to ticrynafen analogs, where the 2,3-dichloro-4-oxygenated aromatic ring is a validated pharmacophore required for efficacy [1].

Metalloenzyme Inhibitor Development

Ideal for synthesizing sulfonamides targeting specific enzyme isoforms (e.g., carbonic anhydrases), where the steric bulk of the vicinal chlorines dictates selectivity and the methoxy group can be cleaved to a phenol for zinc coordination[2].

High-Throughput Parallel Library Synthesis

Highly suited for automated drug discovery workflows due to its enhanced hydrolytic stability under biphasic conditions, allowing for reliable sulfonamide library generation with minimal reagent degradation [3].

Agrochemical Active Ingredient Manufacturing

Procured for the design of novel sulfonylurea herbicides or fungicides, where the specific halogenation pattern is critical for optimizing soil half-life and metabolic stability [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Sulfonamide Library Synthesis
Specific substitution pattern transfer
Sulfonamide scaffold identity and purity
Process Development & Handling
Crystallization and handling profile
Melting point range and recrystallization yield
Antimicrobial Screening Programs
Bioactive scaffold context
MIC and strain-panel endpoint evaluation

XLogP3

3.2

Wikipedia

2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride

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